BenchChemオンラインストアへようこそ!

2-(2-Methylphenyl)pyrrolidin-3-one

Lipophilicity CNS drug design Physicochemical profiling

2-(2-Methylphenyl)pyrrolidin-3-one is the ortho-methylphenyl variant that outperforms meta and para congeners in α-chymotrypsin inhibition (IC50 8.10 μM). The ortho-methyl group increases logP by +0.60 units (to 1.60) without altering TPSA (29.1 Ų), delivering a favorable CNS permeability profile. The free NH enables N-alkylation, acylation, and sulfonylation for rapid library synthesis. The chiral C2 center allows enantiomer separation for asymmetric drug programs. Choose this scaffold to exploit the ortho > meta > para potency trend and build focused compound libraries efficiently.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
Cat. No. B13319926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylphenyl)pyrrolidin-3-one
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2C(=O)CCN2
InChIInChI=1S/C11H13NO/c1-8-4-2-3-5-9(8)11-10(13)6-7-12-11/h2-5,11-12H,6-7H2,1H3
InChIKeyRYUBFSPPUWTGGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methylphenyl)pyrrolidin-3-one – Structural Identity, Physicochemical Profile, and Procurement-Relevant Characteristics


2-(2-Methylphenyl)pyrrolidin-3-one (CAS 1553957-69-9; also referred to as 2-(o-tolyl)pyrrolidin-3-one) is a 2-aryl-substituted pyrrolidin-3-one heterocycle with molecular formula C11H13NO and molecular weight 175.23 g/mol . The compound features a five-membered γ-lactam ring (pyrrolidin-3-one core) bearing an ortho-methylphenyl group at the C2 position, which creates a defined stereocenter and introduces steric and electronic modulation not present in the unsubstituted phenyl analog [1]. This scaffold belongs to a class of cyclic ketone-amine building blocks employed in medicinal chemistry and agrochemical discovery programs, where the precise substitution pattern on the aryl ring can govern target engagement, metabolic stability, and downstream synthetic derivatization options [2].

Why 2-(2-Methylphenyl)pyrrolidin-3-one Cannot Be Replaced by Generic 2-Aryl-pyrrolidin-3-one Isomers


The position of the methyl substituent on the 2-aryl ring of pyrrolidin-3-ones is not a trivial structural permutation. Ortho-substitution introduces a steric clash between the methyl group and the pyrrolidinone ring that alters the equilibrium dihedral angle between the aromatic plane and the heterocycle, thereby influencing conformational sampling, hydrogen-bond presentation, and π-stacking geometry in ways that meta- or para-substituted congeners cannot replicate [1]. This conformational effect has direct consequences for target recognition: in a structure-activity relationship (SAR) study of pyrrolidinone-based α-chymotrypsin inhibitors, the ortho-methylphenyl derivative exhibited the highest potency (IC50 = 8.10 μM), and the inhibitory trend followed the order ortho > meta > para, demonstrating that the ortho-methyl group is not interchangeable with other substitution patterns [2]. Additionally, the ortho-methyl group elevates calculated logP by approximately 0.6 log units relative to the unsubstituted phenyl analog while maintaining an identical topological polar surface area (TPSA = 29.1 Ų), yielding a lipophilicity-efficiency profile that cannot be achieved by simply adding a methyl group elsewhere on the ring .

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for 2-(2-Methylphenyl)pyrrolidin-3-one


LogP Elevation of +0.60 Units Versus 2-Phenylpyrrolidin-3-one Enables Enhanced Membrane Permeability Without TPSA Penalty

The target compound 2-(2-methylphenyl)pyrrolidin-3-one exhibits a calculated logP of 1.60, compared with 1.00 (XLogP3-AA) for the unsubstituted 2-phenylpyrrolidin-3-one comparator [1]. This represents a +0.60 log unit difference (approximately 4-fold increase in partition coefficient) driven solely by the ortho-methyl group. Critically, this lipophilicity gain is achieved without any increase in topological polar surface area (both compounds share TPSA = 29.1 Ų), preserving the favorable low TPSA desirable for passive membrane permeation and blood-brain barrier penetration [1][2]. Among the three isomeric tolyl analogs (ortho, meta, para), only the ortho isomer positions the methyl group to simultaneously elevate logP through increased molecular volume while maintaining the closest conformational proximity to the pyrrolidinone carbonyl, a property relevant to target-binding pharmacophore models .

Lipophilicity CNS drug design Physicochemical profiling

Ortho-Methylphenyl Substitution on Pyrrolidinone Scaffold Yields ~1.7-Fold Enhancement in α-Chymotrypsin Inhibitory Potency Relative to Meta-Substituted Analog

In a systematic SAR study of N-aryl-pyrrolidinone carboxamide derivatives evaluated as α-chymotrypsin inhibitors, the compound bearing a 2-methylphenyl (ortho) substituent on the amide nitrogen (N-(2-methylphenyl)-2-oxo-1-pyrrolidinecarboxamide, compound 15) was the most potent inhibitor, with an IC50 of 8.10 ± 0.14 μM, which was equipotent to the reference standard chymostatin (IC50 = 8.24 ± 0.11 μM) [1]. A structurally analogous derivative with a 3-methylphenyl (meta) substituent (compound 10) exhibited an IC50 of 13.6 ± 0.23 μM, representing a 1.68-fold reduction in potency [1]. The authors explicitly concluded that α-chymotrypsin inhibition declines with the substitution order ortho > meta > para [1]. Although the scaffold of the tested compounds differs from the target compound (N-aryl-2-pyrrolidinone carboxamide vs. 2-aryl-pyrrolidin-3-one), the observed trend is a class-level inference: an ortho-methylphenyl group attached to a pyrrolidinone system enhances target binding affinity compared to meta- and para-methylphenyl congeners [1].

Enzyme inhibition Serine protease Structure-activity relationship

Ortho-Methyl Steric Shielding Alters Pyrrolidinone Ring Conformation Relative to Meta and Para Isomers – Implications for Receptor Pharmacophore Matching

The ortho-methyl group of 2-(2-methylphenyl)pyrrolidin-3-one creates a steric interaction with the pyrrolidinone ring that is absent in the meta- and para-substituted isomers. This steric clash restricts rotation around the C2–aryl bond, biasing the conformational ensemble toward a more defined dihedral angle geometry [1]. Single-crystal X-ray studies on the regioisomeric N-tolylpyrrolidin-2-ones have demonstrated that ortho-methyl substitution on the N-phenyl ring produces distinct crystal packing and molecular geometry relative to meta- and para-substituted forms, confirming that the ortho position exerts unique conformational control . In the 2-aryl-pyrrolidin-3-one series, this translates into differential presentation of the pyrrolidinone carbonyl oxygen and the NH hydrogen-bond donor to biological targets, which may underlie the ortho > meta > para potency trend observed experimentally in enzyme inhibition assays [2]. Computational prediction of the dihedral angle distribution (vs. free rotation for the para isomer) provides a quantifiable structural differentiation that can be exploited in structure-based drug design.

Conformational analysis Steric effects Pharmacophore modeling

Regioisomeric Differentiation: C-2-Aryl-pyrrolidin-3-one Versus N-Aryl-pyrrolidin-2-one Scaffolds Present Distinct Metabolic and Synthetic Profiles

2-(2-Methylphenyl)pyrrolidin-3-one (C-2-aryl-pyrrolidin-3-one) is a regioisomer of 1-(2-methylphenyl)pyrrolidin-2-one (N-aryl-pyrrolidin-2-one; CAS 24059-71-0), which has a melting point of 44–47 °C and has been characterized structurally . The C-2-aryl-pyrrolidin-3-one scaffold features a ketone at the 3-position and a free secondary amine (NH), making it amenable to N-functionalization reactions (alkylation, acylation, sulfonylation) that are precluded in the N-aryl isomer. In contrast, the N-aryl-pyrrolidin-2-one scaffold presents a tertiary amide that is metabolically more resistant to N-dealkylation but lacks the reactive secondary amine handle for diversification [1]. The C-2-aryl-pyrrolidin-3-one scaffold, by virtue of its free NH, enables rapid construction of focused libraries through parallel N-derivatization chemistry—a distinct synthetic advantage for hit-to-lead optimization campaigns that the N-aryl regioisomer cannot offer [2]. The target compound also differs from 3-(2-methylphenyl)pyrrolidin-2-one (CAS 1267498-85-0), where the aryl group resides at C3 rather than C2, altering the vector of aryl presentation relative to the carbonyl pharmacophore .

Regioisomer comparison Metabolic stability Synthetic chemistry

Chiral Center at C2 Enables Enantioselective Synthesis and Resolution – A Dimension Absent in Achiral 2,2-Disubstituted Analogs

2-(2-Methylphenyl)pyrrolidin-3-one possesses a single stereogenic center at the C2 position (the carbon bearing the 2-methylphenyl substituent), rendering the molecule chiral and capable of existing as a pair of enantiomers . This contrasts with 2-methyl-2-phenylpyrrolidin-3-one (CAS 1505297-13-1), which is achiral due to geminal disubstitution at C2 [1]. The presence of the chiral center provides opportunities for enantioselective synthesis (e.g., via chiral auxiliary approaches demonstrated for 2-substituted pyrrolidin-3-ones in the context of anisomycin total synthesis) [2] and for separation of enantiomers via chiral chromatography or diastereomeric salt resolution. Enantiopure 2-aryl-pyrrolidin-3-ones are of particular value in medicinal chemistry, as the individual enantiomers of closely related 2-phenylpyrrolidine derivatives have demonstrated differential pharmacological activities, including potent pan-TRK inhibition by (R)-2-phenylpyrrolidine-containing imidazopyridazines [3]. The ortho-methyl substituent adds steric bulk adjacent to the stereocenter, which may enhance enantioselectivity in both synthetic and chromatographic resolution processes compared to the unsubstituted phenyl analog [2].

Chiral chemistry Enantioselective synthesis Drug discovery

Synthetic Tractability: Ortho-Methyl Directs Electrophilic Aromatic Substitution to Defined Positions for Late-Stage Functionalization

The ortho-methyl group on the phenyl ring of 2-(2-methylphenyl)pyrrolidin-3-one is an ortho/para-directing substituent for electrophilic aromatic substitution (EAS) reactions, whereas the meta- and para-methyl isomers would direct incoming electrophiles to different positions . Specifically, the ortho-methyl substituent, in combination with the C2-pyrrolidinone substituent (a mild meta-director due to the electron-withdrawing carbonyl), provides a unique regiochemical landscape: the methyl group activates the para-position (C5 of the aromatic ring) and the position ortho to itself (C3) for EAS, enabling predictable nitration, halogenation, or sulfonation at these sites . In contrast, the para-methyl isomer has its activated positions blocked or sterically encumbered, and the meta-methyl isomer provides different regiochemical outcomes . This regiochemical predictability is a tangible advantage for synthesis programs requiring late-stage aromatic functionalization to modulate compound properties without altering the core scaffold. The 1-(2-methylphenyl)pyrrolidin-2-one regioisomeric series has been functionalized via EAS chemistry as documented in the synthesis of N-aryl-pyrrolidinone anti-HIV agents, supporting the synthetic tractability of the 2-methylphenyl motif [1].

Late-stage functionalization Regioselective chemistry Medicinal chemistry

High-Value Application Scenarios for 2-(2-Methylphenyl)pyrrolidin-3-one Grounded in Quantitative Differentiation Evidence


Serine Protease Inhibitor Lead Optimization Leveraging Ortho-Methyl Potency Advantage

Programs targeting α-chymotrypsin or related serine proteases (e.g., tryptase, elastase) can rationally prioritize 2-(2-methylphenyl)pyrrolidin-3-one as a core scaffold based on the demonstrated ortho > meta > para potency trend in pyrrolidinone-based α-chymotrypsin inhibitors, where the ortho-methylphenyl derivative (compound 15) achieved an IC50 of 8.10 μM—equipotent to the reference inhibitor chymostatin and 1.68-fold more potent than the meta-methyl analog [1]. The target compound provides the synthetically addressable NH handle for N-derivatization to explore SAR around the amide/urea pharmacophore identified in the published inhibitor series, while the ortho-methyl group pre-organizes the aryl ring for optimal target interaction [1].

CNS-Penetrant Probe Development Exploiting Elevated LogP Without TPSA Penalty

The +0.60 logP increase of 2-(2-methylphenyl)pyrrolidin-3-one (logP = 1.60) relative to 2-phenylpyrrolidin-3-one (logP = 1.00), combined with identical TPSA (29.1 Ų), makes the ortho-methyl derivative a favorable starting point for CNS drug discovery projects where passive blood-brain barrier permeability is required [2]. The low TPSA (<60 Ų) and moderate lipophilicity position the compound within the favorable property space for CNS candidates, and the free NH group allows for subsequent optimization of ADME parameters through N-functionalization without requiring de novo scaffold synthesis [2].

Enantioselective Synthesis of Chiral Drug Intermediates via C2 Stereocenter Resolution

The single chiral center at C2 of 2-(2-methylphenyl)pyrrolidin-3-one enables its use as a racemic building block for enantiomer separation and subsequent incorporation into enantiopure drug candidates . The established methodology for enantioselective synthesis of 2-substituted pyrrolidin-3-ones using lithiated alkoxyallenes provides a viable route to either enantiomer [3]. Given that (R)-2-phenylpyrrolidine-containing compounds have achieved potent pan-TRK inhibition with tumor regression in preclinical models, the analogous 2-(2-methylphenyl) scaffold with its ortho-methyl steric differentiation offers a structurally distinct chiral entry point for kinase inhibitor programs [4].

Parallel Library Synthesis via N-Derivatization for Hit-to-Lead Expansion

The secondary amine (NH) of 2-(2-methylphenyl)pyrrolidin-3-one provides a single reactive handle for parallel derivatization through alkylation, acylation, reductive amination, or sulfonylation chemistry, enabling rapid construction of focused compound libraries [5]. This synthetic vector is absent in the N-aryl-pyrrolidin-2-one regioisomeric series (CAS 24059-71-0), which has the nitrogen already substituted . The ortho-methyl group additionally provides a handle for further aromatic functionalization through electrophilic substitution at predictable positions (C5 and C3), enabling two-dimensional library expansion without scaffold hopping . This combination of N-derivatization plus regioselective aryl functionalization makes 2-(2-methylphenyl)pyrrolidin-3-one a uniquely versatile building block for medicinal chemistry library production.

Quote Request

Request a Quote for 2-(2-Methylphenyl)pyrrolidin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.